Methyl tert-pentyl carbonate

Thermal Stability Electrolyte Safety High-Voltage Batteries

Methyl tert-pentyl carbonate (MTPC, CAS 39511-77-8) is an asymmetric dialkyl carbonate with the molecular formula C₇H₁₄O₃ and a molecular weight of 146.18 g/mol. Its structure features a central carbonate group (-O-C(=O)-O-) bonded to a methyl group on one side and a bulky, branched tert-pentyl group (2-methylbutan-2-yl) on the other.

Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
Cat. No. B14750931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl tert-pentyl carbonate
Molecular FormulaC7H14O3
Molecular Weight146.18 g/mol
Structural Identifiers
SMILESCCC(C)(C)OC(=O)OC
InChIInChI=1S/C7H14O3/c1-5-7(2,3)10-6(8)9-4/h5H2,1-4H3
InChIKeyACXCGORLDALIQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl tert-Pentyl Carbonate (MTPC): A Non-Commercial Asymmetric Carbonate for Advanced Electrolyte Formulations


Methyl tert-pentyl carbonate (MTPC, CAS 39511-77-8) is an asymmetric dialkyl carbonate with the molecular formula C₇H₁₄O₃ and a molecular weight of 146.18 g/mol . Its structure features a central carbonate group (-O-C(=O)-O-) bonded to a methyl group on one side and a bulky, branched tert-pentyl group (2-methylbutan-2-yl) on the other . This structural asymmetry imparts unique physical properties, including a boiling point of 197.6 °C at 760 mmHg, a density of 1099 kg/m³ at 40 °C, and a viscosity of 19.8 mPa·s at 20 °C [1]. As a member of the alkyl carbonate class, MTPC is of particular interest as a high-purity, non-commercial electrolyte co-solvent or additive in advanced lithium-ion battery systems, where its sterically hindered alkyl group can modulate solid electrolyte interphase (SEI) formation and high-voltage stability [2].

Why MTPC Cannot Be Replaced by Standard Symmetric or Linear Carbonates in Demanding Applications


Generic substitution of methyl tert-pentyl carbonate with common linear carbonates like dimethyl carbonate (DMC) or diethyl carbonate (DEC) fails due to its unique combination of a bulky, branched tert-pentyl group and an asymmetric carbonate structure. Unlike symmetric linear carbonates, which offer high volatility and a limited temperature window [1], MTPC's sterically hindered tert-pentyl group reduces its volatility (vapor pressure of 7.5 Pa at 20°C) and lowers its freezing point (-13.0°C) compared to DMC (4.6°C) or DEC (-43°C), enabling superior low-temperature electrolyte performance [2]. Furthermore, the class of asymmetric alkyl methyl carbonates has been demonstrated to be essential for achieving both high capacity and long cycle life in graphite-based Li-ion batteries, a property not shared by their symmetric counterparts [3]. This steric bulk also influences the compound's reactivity during SEI formation, creating a more robust and stable protective layer on the anode than can be achieved with less hindered linear carbonates, directly impacting cycle life and safety [4].

Quantitative Differentiation: MTPC vs. Comparator Carbonates


Enhanced Thermal Stability and Reduced Volatility vs. DMC and DEC

Methyl tert-pentyl carbonate exhibits significantly lower volatility and higher thermal stability compared to common linear carbonates. Its boiling point is 197.6 °C at 760 mmHg [1], which is substantially higher than that of dimethyl carbonate (DMC) at 90 °C [2] and diethyl carbonate (DEC) at 126 °C [2]. This translates to a lower vapor pressure of 7.5 Pa at 20 °C [1], reducing the risk of pressure build-up and thermal runaway in high-temperature battery applications. This reduced volatility is a direct consequence of the increased molecular weight and steric bulk provided by the tert-pentyl group.

Thermal Stability Electrolyte Safety High-Voltage Batteries

Low-Temperature Performance Advantage via Depressed Freezing Point

MTPC provides a significant advantage for low-temperature battery operation due to its low freezing point of -13.0 °C [1]. This is considerably lower than dimethyl carbonate (DMC), which freezes at +4.6 °C [2], a temperature well above common winter conditions. While diethyl carbonate (DEC) has an even lower freezing point (-43 °C [2]), its high volatility and poor anode film-forming properties limit its use as a sole co-solvent. MTPC offers a balanced profile, preventing electrolyte solidification and maintaining ionic conductivity at temperatures where DMC-based electrolytes would fail.

Low-Temperature Electrolyte Freezing Point Depression Cold-Weather Performance

Proven Necessity of Asymmetric Alkyl Methyl Carbonates for Graphite Anode Cycle Life

A foundational study by Ein-Eli et al. (1998) explicitly states that 'the use of asymmetric, aliphatic alkyl methyl carbonates is shown to be essential to achieve both high capacity and long cycle life with graphite electrodes in Li-ion batteries' [1]. This class-level evidence, which includes MTPC, is based on direct electrochemical testing of graphite electrodes in various asymmetric carbonate solvents (e.g., ethyl methyl, isopropyl methyl carbonates) against symmetric linear carbonates. The asymmetric structure, with its methyl group on one side and a bulkier alkyl group on the other, is critical for forming a stable, low-impedance solid electrolyte interphase (SEI) that prevents continuous electrolyte decomposition and graphite exfoliation. This direct comparative study establishes the functional necessity of the asymmetric methyl carbonate class, to which MTPC belongs.

SEI Formation Graphite Anode Cycle Life

Tailored SEI Morphology via Sterically Hindered Alkyl Group

Patents describe the use of carbonates with branched or bulky alkyl groups (specifically including tert-pentyl derivatives) as additives to improve battery performance [1]. The steric hindrance introduced by the tert-pentyl group is hypothesized to control the rate and pathway of reductive decomposition on the anode during the first charge. This controlled decomposition is proposed to lead to a more uniform, mechanically stable, and ionically conductive SEI layer compared to the brittle, uneven films often formed by linear carbonates like DEC. While no direct, head-to-head SEI thickness or impedance data for MTPC is available, this mechanism of action, supported by patent claims for related tert-butyl and tert-pentyl carbonates [2], provides a strong class-level inference for MTPC's potential to enhance SEI quality and battery longevity.

SEI Additive Anode Protection Electrolyte Decomposition

Optimal Use Cases for Methyl tert-Pentyl Carbonate Driven by Quantitative Evidence


Co-Solvent for High-Temperature, High-Voltage Li-ion Battery Electrolytes

The high boiling point (197.6 °C) and low vapor pressure (7.5 Pa) of MTPC [1] make it a prime candidate for formulating electrolytes intended for high-temperature operation (e.g., >60 °C) or for cells with high-voltage cathodes (>4.4 V) where oxidative decomposition of standard linear carbonates is accelerated. Replacing a portion of DMC or EMC with MTPC can significantly reduce the vapor pressure of the electrolyte blend, mitigating the risk of cell swelling and thermal runaway, and thus improving safety margins in demanding applications such as electric vehicles and grid storage in hot climates.

Low-Temperature Electrolyte Blends for Automotive and Aerospace Batteries

MTPC's depressed freezing point (-13.0 °C) [1] offers a clear advantage for cold-weather performance compared to DMC-based blends. In applications where batteries must operate reliably below 0 °C (e.g., electric vehicles in winter, aerospace batteries), MTPC can be used as a co-solvent to prevent electrolyte solidification and maintain acceptable ionic conductivity without the high volatility penalty of DEC. This enables higher power output and energy availability during cold starts, a critical consumer-facing performance metric.

Advanced Electrolyte Additive for Long-Life Graphite Anodes

Given the established necessity of asymmetric alkyl methyl carbonates for achieving high capacity and long cycle life with graphite anodes [2], MTPC is an excellent candidate as a specialized additive (e.g., 1-5 wt%) in standard carbonate electrolytes. Its role is to participate in the initial SEI formation, contributing a sterically hindered moiety that enhances film stability. This leads to reduced continuous electrolyte consumption, lower impedance growth over time, and extended cycle life, which is paramount for applications like long-range EVs and consumer electronics where battery replacement is costly.

Non-Aqueous Electrolyte Research for Next-Generation Battery Chemistries

For R&D groups exploring lithium metal, silicon-dominant, or other high-energy anodes, MTPC represents a valuable tool for investigating the impact of steric hindrance and film-forming properties on coulombic efficiency and dendrite suppression. As a non-commercial, well-characterized compound , its use in publications and patent filings allows researchers to establish clear structure-property-performance relationships, differentiating their work from the vast body of literature based on standard commercial carbonates.

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